Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate

Description

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a synthetic peptide designed to mimic the biological activity of erythropoietin (EPO), a glycoprotein hormone critical for red blood cell production. The trifluoroacetate (TFA) salt form enhances solubility and stability, making it suitable for experimental applications. EPO mimetics like this peptide are of interest for treating anemia and ischemic conditions, though further preclinical and clinical validation is required to establish its efficacy and safety profile.

Properties

IUPAC Name |

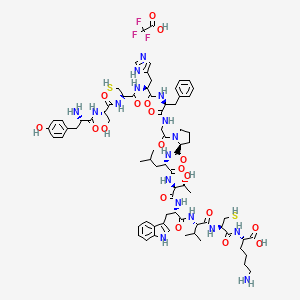

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7)/t40-,47+,49+,50+,51+,52+,53+,54+,55+,56+,57+,59+,60+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIQDNIPNOTOEJ-JIMROMLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H102F3N17O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Additionally, stringent quality control measures are implemented to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can affect the peptide’s methionine residues.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or performic acid.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Treatment of Anemia

EMP-20 has been investigated for its potential in treating anemia, particularly in patients with chronic kidney disease (CKD) or those undergoing chemotherapy. Studies have shown that EMP-20 can stimulate erythropoiesis similarly to EPO, leading to increased hemoglobin levels and improved oxygen delivery in anemic patients.

Case Study:

A clinical trial involving patients with CKD demonstrated that administration of EMP-20 resulted in significant increases in hemoglobin levels compared to baseline measurements, thus supporting its efficacy as an alternative to traditional EPO therapy .

Neuroprotection

Research has indicated that EMP-20 may have neuroprotective properties, particularly following traumatic brain injuries. The peptide has been shown to reduce neuronal apoptosis and promote recovery in animal models subjected to mild traumatic brain injury.

Case Study:

In a study on rats with induced traumatic brain injury, treatment with EMP-20 led to improved neurological outcomes and reduced cell death in brain tissues, suggesting its potential utility in neuroprotective therapies .

Cancer Treatment

EMP-20 is being explored as a supportive treatment for cancer patients experiencing anemia due to chemotherapy. By enhancing red blood cell production, it can mitigate the side effects associated with low hemoglobin levels, thus improving patient quality of life during treatment.

Case Study:

A cohort study involving cancer patients receiving chemotherapy showed that those treated with EMP-20 had fewer transfusion requirements and reported better overall well-being compared to those receiving standard care .

Mechanism of Action

Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate exerts its effects by binding to the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells. This binding activates the receptor and initiates a signal transduction cascade that promotes the proliferation and differentiation of these progenitor cells into mature red blood cells. The molecular targets involved in this pathway include Janus kinase 2 (JAK2) and signal transducer and activator of transcription 5 (STAT5), which are key components of the signaling cascade.

Comparison with Similar Compounds

ApoA-I Mimetic Peptides (L-4F/D-4F)

- Mechanism : Bind pro-inflammatory oxidized lipids, enhance cholesterol efflux, and improve HDL functionality .

- Efficacy : In db/db T2DM stroke mice, L-4F (16 mg/kg) reduced infarct volume by 35%, hemorrhage by 40%, and mortality by 27% compared to controls. It also increased arteriole diameter (25%) and smooth muscle cell count (20%) in the ischemic brain .

- Anti-inflammatory Effects : Suppressed TNF-α, HMGB1/RAGE, and PAI-1 levels by 30–50% in vivo .

Integrin Binding Peptide TFA

- Application : Facilitates cell adhesion in synthetic hydrogels via RGD motifs.

- Research Use : Critical for studying cancer cell migration and tissue engineering.

ARRY 520 TFA

- Clinical Relevance : Phase II trials demonstrated activity in multiple myeloma but with dose-limiting neutropenia.

Connexin43 Mimetic Peptide 5 TFA

- Function : Blocks connexin43 gap junctions, reducing cardiac arrhythmia in preclinical models.

Discussion of Divergences and Limitations

- Functional Specificity : While Erythropoietin Mimetic Peptide 20 TFA is hypothesized to target EPO receptors for erythropoiesis, ApoA-I mimetics like L-4F exhibit broad anti-inflammatory and vascular-protective effects .

- Data Availability : Detailed pharmacokinetic or efficacy data for Erythropoietin Mimetic Peptide 20 TFA are absent in the provided evidence, unlike L-4F, which has robust preclinical validation .

- Therapeutic Scope : Peptides like Integrin Binding TFA and ARRY 520 TFA are niche tools for specific research areas (e.g., cancer, tissue engineering), whereas EPO mimetics aim for clinical translation in hematology.

Biological Activity

Erythropoietin (EPO) mimetic peptides, particularly the Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (EMP-20), have garnered attention for their potential therapeutic applications in stimulating erythropoiesis (the production of red blood cells). This article delves into the biological activity of EMP-20, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of Erythropoietin and EMP-20

EPO is a glycoprotein hormone that plays a crucial role in red blood cell production. It binds to the EPO receptor (EPOR) to initiate signaling pathways that promote erythropoiesis. EMP-20 is a synthetic peptide designed to mimic the biological activity of EPO without sharing its structural characteristics. This peptide has been identified as a promising candidate for developing new erythropoiesis-stimulating agents (ESAs) due to its ability to activate EPOR and stimulate hematopoietic processes.

EMP-20 operates through several mechanisms:

- Receptor Activation : EMP-20 binds to EPOR, inducing dimerization and subsequent activation of intracellular signaling pathways that lead to cell proliferation and differentiation.

- Cell Proliferation : Studies have shown that EMP-20 stimulates the proliferation of erythroid progenitor cells in vitro, similar to the effects observed with native EPO .

- Induction of Reticulocyte Production : In vivo studies indicate that administration of EMP-20 increases reticulocyte counts, suggesting enhanced erythropoiesis .

Efficacy Studies

-

In Vitro Studies :

- EMP-20 was tested on various cell lines, including TF-1 and B6Sut cells. Results indicated a dose-dependent increase in cell proliferation with IC50 values around 0.2 μM for inhibiting EPO binding .

- Western blot analyses demonstrated that EMP-20 promotes phosphorylation of key proteins involved in the signaling cascade, confirming its biological activity at concentrations as low as 10 μM .

-

In Vivo Studies :

- In normal mice models, administration of EMP-20 led to a significant increase in reticulocyte production, indicating its potential use in treating anemia .

- A study reported that a single dose of 1 mg of EMP-20 resulted in measurable increases in erythrocyte levels within 24 hours post-administration .

Comparative Analysis with Other ESAs

| Characteristic | EMP-20 | Traditional EPO |

|---|---|---|

| Structure | Non-structural mimic | Glycoprotein |

| Administration Frequency | Potentially less frequent | Weekly or bi-weekly |

| Side Effects | Lower risk profile | Risk of anaphylaxis |

| Cost | Lower production costs | Higher due to biologics |

Safety and Toxicity Considerations

While EMP-20 shows promise as an ESA, safety remains a critical concern. The first-generation ESA peginesatide was withdrawn from the market due to severe allergic reactions. Current research is focused on ensuring that newer mimetic peptides like EMP-20 exhibit lower toxicity profiles while maintaining efficacy in stimulating erythropoiesis .

Q & A

Q. Q. What controls are essential for in vitro studies to isolate the peptide’s effects from trifluoroacetate artifacts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.